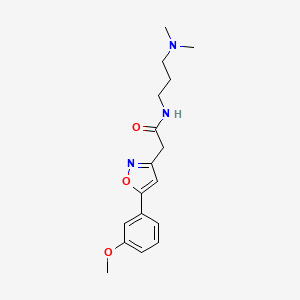

N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

Description

N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a synthetic acetamide derivative featuring a dimethylaminopropyl side chain and a substituted isoxazole core. The dimethylaminopropyl moiety enhances solubility due to its basic tertiary amine, while the acetamide linkage contributes to hydrogen-bonding capabilities.

Properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-20(2)9-5-8-18-17(21)12-14-11-16(23-19-14)13-6-4-7-15(10-13)22-3/h4,6-7,10-11H,5,8-9,12H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZHLOSLMMULSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)CC1=NOC(=C1)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C17H23N3O2

- Molecular Weight : 303.39 g/mol

The compound exhibits multiple biological activities, primarily through its interaction with various biological targets. Its structure suggests potential interactions with receptors and enzymes involved in signaling pathways related to inflammation, cancer, and microbial resistance.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes associated with disease processes, particularly in cancer and bacterial infections.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways related to pain and mood disorders.

Antimicrobial Activity

Research indicates that compounds similar to this compound show significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been evaluated for its anticancer properties, showing potential cytotoxic effects on various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through intrinsic and extrinsic pathways .

Case Studies

-

Inhibition of Type III Secretion System (T3SS) :

A dissertation highlighted the compound's ability to inhibit the T3SS in pathogenic bacteria, which is crucial for their virulence. At concentrations around 50 µM, it demonstrated approximately 50% inhibition of secretion . -

Cytotoxicity Against Cancer Cells :

In a study focusing on various synthetic analogs, the compound was shown to exhibit selective toxicity towards breast cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Table 1: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Carboxamides ()

Example Compound: SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride)

- Core Structure: Quinoline (aromatic, planar) vs. Isoxazole (smaller, heterocyclic).

- Substituents: SzR-105: 4-hydroxyquinoline with dimethylaminopropyl. Target Compound: 3-methoxyphenyl-isoxazole with dimethylaminopropyl.

- Molecular Weight : SzR-105 = 309.79 g/mol; Target compound (estimated) ≈ 358–390 g/mol.

- Biological Activity: SzR-105 modulates the kynurenine pathway, showing "opposite effects" in neuroinflammatory models . The isoxazole core in the target compound may exhibit distinct binding kinetics due to reduced planarity compared to quinoline.

Table 1: Key Differences

| Parameter | Target Compound | SzR-105 |

|---|---|---|

| Core Structure | Isoxazole | Quinoline |

| Aromatic Substituent | 3-Methoxyphenyl | 4-Hydroxyquinoline |

| Molecular Weight | ~358–390 g/mol (estimated) | 309.79 g/mol |

| Biological Implications | Potential kinase/modulator | Kynurenine pathway modulator |

Sulfamethoxazole-Derived Acetamides ()

Example Compound : 2-chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide

- Core Structure : Sulfonamide vs. Acetamide.

- Substituents: Sulfamethoxazole derivative: Chloroacetamide, sulfonyl group. Target Compound: Non-sulfonamide, methoxyphenyl-isoxazole.

- Synthesis : Both use chloroacetyl chloride in derivatization, suggesting shared synthetic routes .

- Activity : Sulfonamides typically exhibit antibacterial properties, while the target compound’s isoxazole-methoxy group may shift activity toward kinase inhibition or CNS targets.

Perfluorinated Acetamide Derivatives ()

Example Compound: N-[3-(dimethylamino)propyl]-2-[(γ-ω-perfluoro-C4-20-alkyl)thio]acetamide ()

- Key Difference: Fluorinated side chains (C4–C20) vs. non-fluorinated methoxyphenyl.

- Properties :

- Fluorinated compounds: High chemical stability, lipophilicity, environmental persistence.

- Target Compound: Lower logP (estimated), reduced bioaccumulation risk.

- Regulatory Status : Perfluorinated derivatives are often regulated (e.g., TRI list) due to toxicity .

Pyrazole-Based Acetamides ()

Example Compound: N-(3-(diethylamino)propyl)-2-(3,4-diphenyl-1H-pyrazol-1-yl)acetamide

- Core Structure : Pyrazole (two adjacent nitrogens) vs. Isoxazole (oxygen and nitrogen).

- Substituents: Pyrazole derivative: Diethylamino group, diphenyl substituents. Target Compound: Dimethylamino group, methoxyphenyl.

- Molecular Weight : Pyrazole derivative = 390.5 g/mol (calculated); Target compound ≈ 358–390 g/mol.

- Activity : Pyrazole derivatives often target inflammatory pathways; the methoxy group in the target compound may enhance blood-brain barrier penetration .

Table 2: Structural and Functional Comparison

| Parameter | Target Compound | Pyrazole Derivative |

|---|---|---|

| Core Heterocycle | Isoxazole | Pyrazole |

| Amino Side Chain | Dimethylaminopropyl | Diethylaminopropyl |

| Aromatic Substituents | 3-Methoxyphenyl | 3,4-Diphenyl |

| Molecular Weight | ~358–390 g/mol | 390.5 g/mol |

Q & A

Q. Basic

- Anti-proliferative assays : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, using 10–100 µM concentrations over 48–72 hours .

- Enzyme inhibition : Screen for kinase or cyclooxygenase (COX) activity using fluorometric or colorimetric kits .

- Cytotoxicity controls : Include cisplatin or doxorubicin as positive controls to validate assay sensitivity .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Q. Advanced

- Modify substituents : Replace the methoxyphenyl group with halogenated or electron-withdrawing groups (e.g., 3-fluorophenyl) to enhance target binding .

- Alter the dimethylamino group : Introduce cyclic amines (e.g., piperidine) to improve solubility or metabolic stability .

- Bioisosteric replacements : Substitute the isoxazole ring with 1,2,4-oxadiazole to evaluate resistance to hydrolysis .

What computational approaches predict the compound’s target interactions and binding affinity?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR or COX-2. Key residues (e.g., EGFR Thr790) should show hydrogen bonding with the acetamide group .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- ADMET prediction : Employ SwissADME to estimate logP (~2.5) and BBB permeability, guiding analog prioritization .

How should researchers address discrepancies in biological activity data across different studies?

Q. Advanced

- Control for assay conditions : Standardize cell passage numbers, serum concentrations, and incubation times to minimize variability .

- Verify compound stability : Use LC-MS to detect degradation products in DMSO stocks stored at −20°C .

- Replicate with orthogonal assays : Correlate MTT results with clonogenic or apoptosis assays (e.g., Annexin V staining) .

What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Q. Advanced

- Solubility enhancement : Formulate with β-cyclodextrin or PEG-400 to increase aqueous solubility .

- Bioavailability optimization : Administer via intraperitoneal injection (10 mg/kg in 10% DMSO/saline) to bypass first-pass metabolism .

- Metabolic stability : Conduct microsomal assays (human liver microsomes, 1 hr incubation) to identify vulnerable sites (e.g., dimethylamino demethylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.